4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-amine
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Overview
Description
4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-amine is an organic compound that features a furan ring substituted with a 4-fluorophenyl group and an amine group on a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the reaction of an alk-1-ynyl-oxirane with p-toluenesulfonic acid and methanol in the presence of a silver catalyst.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a fluoro-Grignard reagent (4-fluorophenyl magnesium bromide) reacting with a suitable precursor.
Attachment of the Butane Chain with Amine Group: The final step involves the attachment of the butane chain with an amine group through a series of reactions, including bromination and subsequent amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(5-(4-Fluorophenyl)furan-2-yl)butan-2-amine is unique due to the presence of both a furan ring and a 4-fluorophenyl group, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C14H16FNO |
---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
4-[5-(4-fluorophenyl)furan-2-yl]butan-2-amine |
InChI |
InChI=1S/C14H16FNO/c1-10(16)2-7-13-8-9-14(17-13)11-3-5-12(15)6-4-11/h3-6,8-10H,2,7,16H2,1H3 |
InChI Key |
SLCOLKNYGJHMHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(O1)C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
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